Epiaschantin

Description

Properties

IUPAC Name |

5-[(6R)-6-(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24O7/c1-23-18-7-13(8-19(24-2)22(18)25-3)21-15-10-26-20(14(15)9-27-21)12-4-5-16-17(6-12)29-11-28-16/h4-8,14-15,20-21H,9-11H2,1-3H3/t14?,15?,20?,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONDWGDNAFRAXCN-HMRZPLOASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2C3COC(C3CO2)C4=CC5=C(C=C4)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)[C@H]2C3COC(C3CO2)C4=CC5=C(C=C4)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20961902 | |

| Record name | 5-[4-(3,4,5-Trimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan-1-yl]-2H-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20961902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41689-50-3 | |

| Record name | 5-[4-(3,4,5-Trimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan-1-yl]-2H-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20961902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Epiaschantin: Chemical Structure and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epiaschantin is a naturally occurring lignan (B3055560) that has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure of this compound, alongside a detailed exploration of its biological activities, with a particular focus on its antiproliferative effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure of this compound

This compound, also referred to as (+)-Epiaschantin, is a furofuran lignan isolated from the trunk bark of the plant Hernandia nymphaeifolia. Its chemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 41689-50-3 |

| Molecular Formula | C22H24O7 |

| Molecular Weight | 400.42 g/mol |

| IUPAC Name | (1R,3aR,4R,6aR)-1-(3,4-dimethoxyphenyl)-4-(1,3-benzodioxol-5-yl)tetrahydro-1H,3H-furo[3,4-c]furan |

| SMILES | COC1=C(C=C(C=C1)C2C3COC(O3)C4C5=CC(=C(C=C5)OCO4)OC)OC |

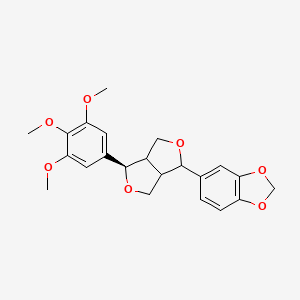

A two-dimensional representation of the chemical structure of this compound is provided in Figure 1.

Figure 1. 2D Chemical Structure of (+)-Epiaschantin.

Biological Activity: Antiproliferative Effects

This compound has demonstrated notable antiproliferative activity, suggesting its potential as an anticancer agent.[1]

Quantitative Data on Antiproliferative Activity

The efficacy of this compound in inhibiting cell growth has been quantified in studies using the P388 murine lymphocytic leukemia cell line.

| Cell Line | Potency Metric | Value | Reference |

| P388 | ED50 | 1.5 µg/mL | [2] |

Mechanism of Action and Signaling Pathways

While the precise mechanisms underlying the antiproliferative effects of this compound are still under investigation, research on other lignans (B1203133) and natural compounds with similar activities suggests potential involvement of key signaling pathways that regulate cell proliferation, survival, and apoptosis. These may include:

-

Modulation of Cell Cycle Progression: Many antiproliferative agents exert their effects by arresting the cell cycle at specific checkpoints, thereby preventing cancer cells from dividing.

-

Induction of Apoptosis: Triggering programmed cell death is a crucial mechanism for eliminating cancerous cells. This often involves the activation of caspase cascades and the regulation of pro- and anti-apoptotic proteins.

-

Inhibition of Pro-survival Signaling Pathways: Pathways such as the PI3K/Akt and MAPK/ERK signaling cascades are often hyperactivated in cancer, promoting cell survival and proliferation. Inhibition of these pathways is a common strategy for anticancer drug development.

Further research is required to elucidate the specific signaling pathways modulated by this compound in cancer cells. A proposed logical workflow for investigating these pathways is outlined in the diagram below.

Caption: Workflow for Investigating the Antiproliferative Mechanism of this compound.

Experimental Protocols

Isolation of (+)-Epiaschantin from Hernandia nymphaeifolia

A general protocol for the isolation of lignans from plant material involves the following steps. Specific details for this compound would need to be optimized based on the original literature.

-

Extraction: The dried and powdered trunk bark of Hernandia nymphaeifolia is subjected to solvent extraction, typically using a series of solvents with increasing polarity (e.g., hexane, chloroform, methanol).

-

Fractionation: The crude extract is then fractionated using techniques such as column chromatography over silica (B1680970) gel.

-

Purification: Fractions showing biological activity or containing compounds of interest are further purified using methods like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure (+)-Epiaschantin.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Caption: General Workflow for the Isolation of this compound.

In Vitro Antiproliferative Assay (MTT Assay)

The antiproliferative activity of this compound can be determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cancer cells (e.g., P388) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of this compound (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO).

-

Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions.

-

MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or a specialized buffer).

-

Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the ED50 (or IC50) value is determined by plotting the cell viability against the compound concentration.

Conclusion

This compound is a promising natural product with demonstrated antiproliferative activity. This guide has provided a detailed overview of its chemical structure and a summary of its known biological effects. Further research into its precise mechanism of action and the signaling pathways it modulates is warranted to fully elucidate its therapeutic potential in the context of cancer drug development. The experimental protocols outlined here provide a foundation for researchers to further investigate this intriguing molecule.

References

An In-depth Technical Guide to Epiaschantin: Chemical Structure and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epiaschantin is a naturally occurring lignan (B3055560) that has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure of this compound, alongside a detailed exploration of its biological activities, with a particular focus on its antiproliferative effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure of this compound

This compound, also referred to as (+)-Epiaschantin, is a furofuran lignan isolated from the trunk bark of the plant Hernandia nymphaeifolia. Its chemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 41689-50-3 |

| Molecular Formula | C22H24O7 |

| Molecular Weight | 400.42 g/mol |

| IUPAC Name | (1R,3aR,4R,6aR)-1-(3,4-dimethoxyphenyl)-4-(1,3-benzodioxol-5-yl)tetrahydro-1H,3H-furo[3,4-c]furan |

| SMILES | COC1=C(C=C(C=C1)C2C3COC(O3)C4C5=CC(=C(C=C5)OCO4)OC)OC |

A two-dimensional representation of the chemical structure of this compound is provided in Figure 1.

Figure 1. 2D Chemical Structure of (+)-Epiaschantin.

Biological Activity: Antiproliferative Effects

This compound has demonstrated notable antiproliferative activity, suggesting its potential as an anticancer agent.[1]

Quantitative Data on Antiproliferative Activity

The efficacy of this compound in inhibiting cell growth has been quantified in studies using the P388 murine lymphocytic leukemia cell line.

| Cell Line | Potency Metric | Value | Reference |

| P388 | ED50 | 1.5 µg/mL | [2] |

Mechanism of Action and Signaling Pathways

While the precise mechanisms underlying the antiproliferative effects of this compound are still under investigation, research on other lignans (B1203133) and natural compounds with similar activities suggests potential involvement of key signaling pathways that regulate cell proliferation, survival, and apoptosis. These may include:

-

Modulation of Cell Cycle Progression: Many antiproliferative agents exert their effects by arresting the cell cycle at specific checkpoints, thereby preventing cancer cells from dividing.

-

Induction of Apoptosis: Triggering programmed cell death is a crucial mechanism for eliminating cancerous cells. This often involves the activation of caspase cascades and the regulation of pro- and anti-apoptotic proteins.

-

Inhibition of Pro-survival Signaling Pathways: Pathways such as the PI3K/Akt and MAPK/ERK signaling cascades are often hyperactivated in cancer, promoting cell survival and proliferation. Inhibition of these pathways is a common strategy for anticancer drug development.

Further research is required to elucidate the specific signaling pathways modulated by this compound in cancer cells. A proposed logical workflow for investigating these pathways is outlined in the diagram below.

Caption: Workflow for Investigating the Antiproliferative Mechanism of this compound.

Experimental Protocols

Isolation of (+)-Epiaschantin from Hernandia nymphaeifolia

A general protocol for the isolation of lignans from plant material involves the following steps. Specific details for this compound would need to be optimized based on the original literature.

-

Extraction: The dried and powdered trunk bark of Hernandia nymphaeifolia is subjected to solvent extraction, typically using a series of solvents with increasing polarity (e.g., hexane, chloroform, methanol).

-

Fractionation: The crude extract is then fractionated using techniques such as column chromatography over silica (B1680970) gel.

-

Purification: Fractions showing biological activity or containing compounds of interest are further purified using methods like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure (+)-Epiaschantin.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Caption: General Workflow for the Isolation of this compound.

In Vitro Antiproliferative Assay (MTT Assay)

The antiproliferative activity of this compound can be determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cancer cells (e.g., P388) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of this compound (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO).

-

Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions.

-

MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or a specialized buffer).

-

Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the ED50 (or IC50) value is determined by plotting the cell viability against the compound concentration.

Conclusion

This compound is a promising natural product with demonstrated antiproliferative activity. This guide has provided a detailed overview of its chemical structure and a summary of its known biological effects. Further research into its precise mechanism of action and the signaling pathways it modulates is warranted to fully elucidate its therapeutic potential in the context of cancer drug development. The experimental protocols outlined here provide a foundation for researchers to further investigate this intriguing molecule.

References

An In-depth Technical Guide to Epiaschantin: Chemical Structure and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epiaschantin is a naturally occurring lignan that has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure of this compound, alongside a detailed exploration of its biological activities, with a particular focus on its antiproliferative effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure of this compound

This compound, also referred to as (+)-Epiaschantin, is a furofuran lignan isolated from the trunk bark of the plant Hernandia nymphaeifolia. Its chemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 41689-50-3 |

| Molecular Formula | C22H24O7 |

| Molecular Weight | 400.42 g/mol |

| IUPAC Name | (1R,3aR,4R,6aR)-1-(3,4-dimethoxyphenyl)-4-(1,3-benzodioxol-5-yl)tetrahydro-1H,3H-furo[3,4-c]furan |

| SMILES | COC1=C(C=C(C=C1)C2C3COC(O3)C4C5=CC(=C(C=C5)OCO4)OC)OC |

A two-dimensional representation of the chemical structure of this compound is provided in Figure 1.

Figure 1. 2D Chemical Structure of (+)-Epiaschantin.

Biological Activity: Antiproliferative Effects

This compound has demonstrated notable antiproliferative activity, suggesting its potential as an anticancer agent.[1]

Quantitative Data on Antiproliferative Activity

The efficacy of this compound in inhibiting cell growth has been quantified in studies using the P388 murine lymphocytic leukemia cell line.

| Cell Line | Potency Metric | Value | Reference |

| P388 | ED50 | 1.5 µg/mL | [2] |

Mechanism of Action and Signaling Pathways

While the precise mechanisms underlying the antiproliferative effects of this compound are still under investigation, research on other lignans and natural compounds with similar activities suggests potential involvement of key signaling pathways that regulate cell proliferation, survival, and apoptosis. These may include:

-

Modulation of Cell Cycle Progression: Many antiproliferative agents exert their effects by arresting the cell cycle at specific checkpoints, thereby preventing cancer cells from dividing.

-

Induction of Apoptosis: Triggering programmed cell death is a crucial mechanism for eliminating cancerous cells. This often involves the activation of caspase cascades and the regulation of pro- and anti-apoptotic proteins.

-

Inhibition of Pro-survival Signaling Pathways: Pathways such as the PI3K/Akt and MAPK/ERK signaling cascades are often hyperactivated in cancer, promoting cell survival and proliferation. Inhibition of these pathways is a common strategy for anticancer drug development.

Further research is required to elucidate the specific signaling pathways modulated by this compound in cancer cells. A proposed logical workflow for investigating these pathways is outlined in the diagram below.

Caption: Workflow for Investigating the Antiproliferative Mechanism of this compound.

Experimental Protocols

Isolation of (+)-Epiaschantin from Hernandia nymphaeifolia

A general protocol for the isolation of lignans from plant material involves the following steps. Specific details for this compound would need to be optimized based on the original literature.

-

Extraction: The dried and powdered trunk bark of Hernandia nymphaeifolia is subjected to solvent extraction, typically using a series of solvents with increasing polarity (e.g., hexane, chloroform, methanol).

-

Fractionation: The crude extract is then fractionated using techniques such as column chromatography over silica gel.

-

Purification: Fractions showing biological activity or containing compounds of interest are further purified using methods like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure (+)-Epiaschantin.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Caption: General Workflow for the Isolation of this compound.

In Vitro Antiproliferative Assay (MTT Assay)

The antiproliferative activity of this compound can be determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cancer cells (e.g., P388) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of this compound (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO).

-

Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions.

-

MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or a specialized buffer).

-

Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the ED50 (or IC50) value is determined by plotting the cell viability against the compound concentration.

Conclusion

This compound is a promising natural product with demonstrated antiproliferative activity. This guide has provided a detailed overview of its chemical structure and a summary of its known biological effects. Further research into its precise mechanism of action and the signaling pathways it modulates is warranted to fully elucidate its therapeutic potential in the context of cancer drug development. The experimental protocols outlined here provide a foundation for researchers to further investigate this intriguing molecule.

References

Epiaschantin from Magnolia flos: A Technical Guide to its Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the discovery, isolation, and characterization of epiaschantin (B12383986), a bioactive lignan (B3055560) found in Magnolia flos, the dried flower buds of various Magnolia species. This document details the experimental protocols for its extraction and purification, presents quantitative data, and explores its potential mechanism of action through signaling pathway diagrams.

Introduction

Magnolia flos has a long history of use in traditional medicine for treating nasal congestion, sinusitis, and headaches.[1] Modern phytochemical investigations have revealed that its therapeutic effects are, in part, attributable to a rich composition of lignans (B1203133) and neolignans.[1] Among these, this compound, a furofuran lignan, has garnered scientific interest for its potential pharmacological activities. Lignans from Magnolia flos have been reported to possess anti-inflammatory, anti-allergic, and other biological activities.[1][2] This guide serves as a technical resource for the scientific community, providing detailed methodologies for the isolation of this compound and a summary of its quantitative analysis, which is crucial for standardization and further drug development.

Quantitative Data Presentation

The quantitative analysis of this compound and other major lignans in Magnolia flos is essential for quality control and the standardization of extracts. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose. The following tables summarize the HPLC conditions for the analysis of lignans in Magnolia flos and the reported content of major lignans in different Magnolia species, which are often used interchangeably as Magnolia flos.

| Parameter | Specification |

| Column | ODS C18 (250 × 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile (B52724) and water with 1% acetic acid (isocratic elution) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 278 nm |

| Total Run Time | 60 min |

| Data sourced from a study on the quantitative and pattern recognition analysis of Magnoliae Flos by HPLC.[3] |

| Lignan | Magnolia biondii (mg/g) | Magnolia denudata (mg/g) | Magnolia liliiflora (mg/g) |

| Eudesmin | 0.13 - 0.25 | 0.08 - 0.15 | 0.10 - 0.20 |

| Magnolin | 0.90 - 1.50 | 0.50 - 0.80 | 0.60 - 1.00 |

| Lirioresinol B dimethyl ether | 0.05 - 0.10 | 0.03 - 0.06 | 0.04 - 0.08 |

| Epimagnolin (related to this compound) | 0.20 - 0.40 | 0.15 - 0.30 | 0.18 - 0.35 |

| Aschantin | 0.10 - 0.20 | 0.05 - 0.10 | 0.08 - 0.15 |

| Kobusin | 0.02 - 0.05 | 0.01 - 0.03 | 0.01 - 0.04 |

| Fargesin | 0.30 - 0.60 | 0.20 - 0.40 | 0.25 - 0.50 |

| Note: The content of lignans can vary depending on the species, geographical origin, and harvesting time. The data presented is a representative range based on available literature. While specific quantitative data for this compound is not explicitly detailed in all reviewed literature, its presence as a significant lignan is confirmed. |

Experimental Protocols

The isolation of this compound from Magnolia flos is typically achieved through a multi-step process involving extraction, fractionation, and chromatographic purification. The following protocol is a composite methodology based on established procedures for lignan isolation from Magnolia species.

Extraction

-

Preparation of Plant Material : Air-dried flower buds of Magnolia flos are ground into a coarse powder.

-

Solvent Extraction : The powdered material is extracted with 95% ethanol (B145695) at room temperature for 24-48 hours. The extraction is repeated three times to ensure maximum yield.

-

Concentration : The ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.

Fractionation

-

Solvent Partitioning : The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol.

-

Bioassay-Guided Fractionation (Optional) : If the isolation is guided by a specific biological activity (e.g., anti-inflammatory), each fraction is tested. The most active fraction (typically the ethyl acetate fraction for lignans) is selected for further purification.

Isolation by Column Chromatography

-

Silica (B1680970) Gel Column Chromatography : The active fraction (e.g., ethyl acetate fraction) is subjected to column chromatography on a silica gel column.

-

Elution Gradient : The column is eluted with a gradient of n-hexane and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity.

-

Fraction Collection : Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are combined.

Purification by Preparative HPLC

-

Semi-preparative or Preparative HPLC : The combined fractions containing the target compound (this compound) are further purified by preparative High-Performance Liquid Chromatography (HPLC).

-

Column and Mobile Phase : A C18 reversed-phase column is typically used with a mobile phase consisting of a mixture of acetonitrile and water or methanol (B129727) and water.

-

Isolation of this compound : The peak corresponding to this compound is collected, and the solvent is evaporated to yield the purified compound.

Structure Elucidation

The structure of the isolated this compound is confirmed using spectroscopic methods, including:

-

Mass Spectrometry (MS) : To determine the molecular weight.

-

Nuclear Magnetic Resonance (NMR) : 1H NMR and 13C NMR for detailed structural analysis.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow for this compound Isolation

The following diagram illustrates the general workflow for the isolation of this compound from Magnolia flos.

Proposed Anti-Inflammatory Signaling Pathway

Lignans from Magnolia flos have demonstrated anti-inflammatory properties, and one of the key signaling pathways implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. This compound is proposed to exert its anti-inflammatory effects by inhibiting this pathway.

Conclusion

This compound stands out as a promising bioactive compound from Magnolia flos with potential therapeutic applications, particularly in the realm of anti-inflammatory drug discovery. The methodologies outlined in this guide provide a framework for the consistent isolation and quantification of this compound, which is fundamental for advancing research and development. The elucidation of its mechanism of action, potentially through the inhibition of the NF-κB signaling pathway, opens avenues for targeted therapeutic strategies. Further preclinical and clinical studies are warranted to fully explore the therapeutic potential of this compound.

References

Epiaschantin from Magnolia flos: A Technical Guide to its Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the discovery, isolation, and characterization of epiaschantin (B12383986), a bioactive lignan (B3055560) found in Magnolia flos, the dried flower buds of various Magnolia species. This document details the experimental protocols for its extraction and purification, presents quantitative data, and explores its potential mechanism of action through signaling pathway diagrams.

Introduction

Magnolia flos has a long history of use in traditional medicine for treating nasal congestion, sinusitis, and headaches.[1] Modern phytochemical investigations have revealed that its therapeutic effects are, in part, attributable to a rich composition of lignans (B1203133) and neolignans.[1] Among these, this compound, a furofuran lignan, has garnered scientific interest for its potential pharmacological activities. Lignans from Magnolia flos have been reported to possess anti-inflammatory, anti-allergic, and other biological activities.[1][2] This guide serves as a technical resource for the scientific community, providing detailed methodologies for the isolation of this compound and a summary of its quantitative analysis, which is crucial for standardization and further drug development.

Quantitative Data Presentation

The quantitative analysis of this compound and other major lignans in Magnolia flos is essential for quality control and the standardization of extracts. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose. The following tables summarize the HPLC conditions for the analysis of lignans in Magnolia flos and the reported content of major lignans in different Magnolia species, which are often used interchangeably as Magnolia flos.

| Parameter | Specification |

| Column | ODS C18 (250 × 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile (B52724) and water with 1% acetic acid (isocratic elution) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 278 nm |

| Total Run Time | 60 min |

| Data sourced from a study on the quantitative and pattern recognition analysis of Magnoliae Flos by HPLC.[3] |

| Lignan | Magnolia biondii (mg/g) | Magnolia denudata (mg/g) | Magnolia liliiflora (mg/g) |

| Eudesmin | 0.13 - 0.25 | 0.08 - 0.15 | 0.10 - 0.20 |

| Magnolin | 0.90 - 1.50 | 0.50 - 0.80 | 0.60 - 1.00 |

| Lirioresinol B dimethyl ether | 0.05 - 0.10 | 0.03 - 0.06 | 0.04 - 0.08 |

| Epimagnolin (related to this compound) | 0.20 - 0.40 | 0.15 - 0.30 | 0.18 - 0.35 |

| Aschantin | 0.10 - 0.20 | 0.05 - 0.10 | 0.08 - 0.15 |

| Kobusin | 0.02 - 0.05 | 0.01 - 0.03 | 0.01 - 0.04 |

| Fargesin | 0.30 - 0.60 | 0.20 - 0.40 | 0.25 - 0.50 |

| Note: The content of lignans can vary depending on the species, geographical origin, and harvesting time. The data presented is a representative range based on available literature. While specific quantitative data for this compound is not explicitly detailed in all reviewed literature, its presence as a significant lignan is confirmed. |

Experimental Protocols

The isolation of this compound from Magnolia flos is typically achieved through a multi-step process involving extraction, fractionation, and chromatographic purification. The following protocol is a composite methodology based on established procedures for lignan isolation from Magnolia species.

Extraction

-

Preparation of Plant Material : Air-dried flower buds of Magnolia flos are ground into a coarse powder.

-

Solvent Extraction : The powdered material is extracted with 95% ethanol (B145695) at room temperature for 24-48 hours. The extraction is repeated three times to ensure maximum yield.

-

Concentration : The ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.

Fractionation

-

Solvent Partitioning : The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol.

-

Bioassay-Guided Fractionation (Optional) : If the isolation is guided by a specific biological activity (e.g., anti-inflammatory), each fraction is tested. The most active fraction (typically the ethyl acetate fraction for lignans) is selected for further purification.

Isolation by Column Chromatography

-

Silica (B1680970) Gel Column Chromatography : The active fraction (e.g., ethyl acetate fraction) is subjected to column chromatography on a silica gel column.

-

Elution Gradient : The column is eluted with a gradient of n-hexane and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity.

-

Fraction Collection : Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are combined.

Purification by Preparative HPLC

-

Semi-preparative or Preparative HPLC : The combined fractions containing the target compound (this compound) are further purified by preparative High-Performance Liquid Chromatography (HPLC).

-

Column and Mobile Phase : A C18 reversed-phase column is typically used with a mobile phase consisting of a mixture of acetonitrile and water or methanol (B129727) and water.

-

Isolation of this compound : The peak corresponding to this compound is collected, and the solvent is evaporated to yield the purified compound.

Structure Elucidation

The structure of the isolated this compound is confirmed using spectroscopic methods, including:

-

Mass Spectrometry (MS) : To determine the molecular weight.

-

Nuclear Magnetic Resonance (NMR) : 1H NMR and 13C NMR for detailed structural analysis.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow for this compound Isolation

The following diagram illustrates the general workflow for the isolation of this compound from Magnolia flos.

Proposed Anti-Inflammatory Signaling Pathway

Lignans from Magnolia flos have demonstrated anti-inflammatory properties, and one of the key signaling pathways implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. This compound is proposed to exert its anti-inflammatory effects by inhibiting this pathway.

Conclusion

This compound stands out as a promising bioactive compound from Magnolia flos with potential therapeutic applications, particularly in the realm of anti-inflammatory drug discovery. The methodologies outlined in this guide provide a framework for the consistent isolation and quantification of this compound, which is fundamental for advancing research and development. The elucidation of its mechanism of action, potentially through the inhibition of the NF-κB signaling pathway, opens avenues for targeted therapeutic strategies. Further preclinical and clinical studies are warranted to fully explore the therapeutic potential of this compound.

References

Epiaschantin from Magnolia flos: A Technical Guide to its Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the discovery, isolation, and characterization of epiaschantin, a bioactive lignan found in Magnolia flos, the dried flower buds of various Magnolia species. This document details the experimental protocols for its extraction and purification, presents quantitative data, and explores its potential mechanism of action through signaling pathway diagrams.

Introduction

Magnolia flos has a long history of use in traditional medicine for treating nasal congestion, sinusitis, and headaches.[1] Modern phytochemical investigations have revealed that its therapeutic effects are, in part, attributable to a rich composition of lignans and neolignans.[1] Among these, this compound, a furofuran lignan, has garnered scientific interest for its potential pharmacological activities. Lignans from Magnolia flos have been reported to possess anti-inflammatory, anti-allergic, and other biological activities.[1][2] This guide serves as a technical resource for the scientific community, providing detailed methodologies for the isolation of this compound and a summary of its quantitative analysis, which is crucial for standardization and further drug development.

Quantitative Data Presentation

The quantitative analysis of this compound and other major lignans in Magnolia flos is essential for quality control and the standardization of extracts. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose. The following tables summarize the HPLC conditions for the analysis of lignans in Magnolia flos and the reported content of major lignans in different Magnolia species, which are often used interchangeably as Magnolia flos.

| Parameter | Specification |

| Column | ODS C18 (250 × 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water with 1% acetic acid (isocratic elution) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 278 nm |

| Total Run Time | 60 min |

| Data sourced from a study on the quantitative and pattern recognition analysis of Magnoliae Flos by HPLC.[3] |

| Lignan | Magnolia biondii (mg/g) | Magnolia denudata (mg/g) | Magnolia liliiflora (mg/g) |

| Eudesmin | 0.13 - 0.25 | 0.08 - 0.15 | 0.10 - 0.20 |

| Magnolin | 0.90 - 1.50 | 0.50 - 0.80 | 0.60 - 1.00 |

| Lirioresinol B dimethyl ether | 0.05 - 0.10 | 0.03 - 0.06 | 0.04 - 0.08 |

| Epimagnolin (related to this compound) | 0.20 - 0.40 | 0.15 - 0.30 | 0.18 - 0.35 |

| Aschantin | 0.10 - 0.20 | 0.05 - 0.10 | 0.08 - 0.15 |

| Kobusin | 0.02 - 0.05 | 0.01 - 0.03 | 0.01 - 0.04 |

| Fargesin | 0.30 - 0.60 | 0.20 - 0.40 | 0.25 - 0.50 |

| Note: The content of lignans can vary depending on the species, geographical origin, and harvesting time. The data presented is a representative range based on available literature. While specific quantitative data for this compound is not explicitly detailed in all reviewed literature, its presence as a significant lignan is confirmed. |

Experimental Protocols

The isolation of this compound from Magnolia flos is typically achieved through a multi-step process involving extraction, fractionation, and chromatographic purification. The following protocol is a composite methodology based on established procedures for lignan isolation from Magnolia species.

Extraction

-

Preparation of Plant Material : Air-dried flower buds of Magnolia flos are ground into a coarse powder.

-

Solvent Extraction : The powdered material is extracted with 95% ethanol at room temperature for 24-48 hours. The extraction is repeated three times to ensure maximum yield.

-

Concentration : The ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.

Fractionation

-

Solvent Partitioning : The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

-

Bioassay-Guided Fractionation (Optional) : If the isolation is guided by a specific biological activity (e.g., anti-inflammatory), each fraction is tested. The most active fraction (typically the ethyl acetate fraction for lignans) is selected for further purification.

Isolation by Column Chromatography

-

Silica Gel Column Chromatography : The active fraction (e.g., ethyl acetate fraction) is subjected to column chromatography on a silica gel column.

-

Elution Gradient : The column is eluted with a gradient of n-hexane and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity.

-

Fraction Collection : Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are combined.

Purification by Preparative HPLC

-

Semi-preparative or Preparative HPLC : The combined fractions containing the target compound (this compound) are further purified by preparative High-Performance Liquid Chromatography (HPLC).

-

Column and Mobile Phase : A C18 reversed-phase column is typically used with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water.

-

Isolation of this compound : The peak corresponding to this compound is collected, and the solvent is evaporated to yield the purified compound.

Structure Elucidation

The structure of the isolated this compound is confirmed using spectroscopic methods, including:

-

Mass Spectrometry (MS) : To determine the molecular weight.

-

Nuclear Magnetic Resonance (NMR) : 1H NMR and 13C NMR for detailed structural analysis.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow for this compound Isolation

The following diagram illustrates the general workflow for the isolation of this compound from Magnolia flos.

Proposed Anti-Inflammatory Signaling Pathway

Lignans from Magnolia flos have demonstrated anti-inflammatory properties, and one of the key signaling pathways implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. This compound is proposed to exert its anti-inflammatory effects by inhibiting this pathway.

Conclusion

This compound stands out as a promising bioactive compound from Magnolia flos with potential therapeutic applications, particularly in the realm of anti-inflammatory drug discovery. The methodologies outlined in this guide provide a framework for the consistent isolation and quantification of this compound, which is fundamental for advancing research and development. The elucidation of its mechanism of action, potentially through the inhibition of the NF-κB signaling pathway, opens avenues for targeted therapeutic strategies. Further preclinical and clinical studies are warranted to fully explore the therapeutic potential of this compound.

References

The Putative Biosynthesis Pathway of Epiaschantin in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epiaschantin, a furofuran lignan (B3055560), belongs to a diverse class of plant secondary metabolites with significant pharmacological potential. Understanding its biosynthesis is crucial for metabolic engineering efforts to enhance its production in plants or for developing biocatalytic systems for its synthesis. This technical guide provides an in-depth overview of the putative biosynthetic pathway of this compound, drawing upon the established knowledge of lignan biosynthesis in plants. While the complete pathway for this compound has not been fully elucidated, this document synthesizes available data on related lignan pathways to propose a scientifically grounded hypothetical route. Detailed experimental protocols and visual representations of the pathways and workflows are provided to facilitate further research in this area.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound is believed to originate from the general phenylpropanoid pathway, starting with the amino acid L-phenylalanine. The core of the lignan skeleton is formed through the oxidative coupling of two coniferyl alcohol units, a process meticulously controlled by dirigent proteins to establish the specific stereochemistry of the resulting lignan. Subsequent modifications, including the formation of methylenedioxy bridges, are catalyzed by cytochrome P450 enzymes.

Pathway Overview

The proposed pathway can be divided into three main stages:

-

Phenylpropanoid Pathway: Synthesis of the monolignol precursor, coniferyl alcohol, from L-phenylalanine.

-

Furofuran Lignan Core Formation: Dimerization of coniferyl alcohol to form (+)-pinoresinol.

-

Tailoring Steps: Modification of the pinoresinol (B1678388) core to yield this compound.

The key enzymatic steps leading to this compound are detailed below.

Diagram of the Putative this compound Biosynthesis Pathway

Caption: Putative biosynthesis pathway of this compound from L-phenylalanine.

Quantitative Data

Quantitative data for the specific enzymes involved in this compound biosynthesis are currently unavailable. However, data from homologous enzymes in related lignan pathways can provide valuable benchmarks for future research. The following table summarizes kinetic parameters for key enzyme families involved in the proposed pathway.

| Enzyme Family | Enzyme Example | Substrate | Km (µM) | kcat (s⁻¹) | Source Organism | Reference |

| Pinoresinol-Lariciresinol Reductase (PLR) | PLR-LU1 | (-)-Pinoresinol | 1.5 | 0.25 | Linum usitatissimum | [1] |

| Cytochrome P450 (CYP81Q) | CYP81Q1 | (+)-Pinoresinol | 2.3 | - | Sesamum indicum | [2] |

| Secoisolariciresinol Dehydrogenase (SDH) | SDH | Secoisolariciresinol | 25 | - | Podophyllum peltatum | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments required to investigate the proposed this compound biosynthesis pathway.

Lignan Extraction and Quantification from Plant Material

This protocol describes the extraction and quantitative analysis of this compound and its putative precursors from plant tissues using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Materials:

-

Plant tissue (e.g., leaves, stems, roots)

-

Liquid nitrogen

-

Mortar and pestle

-

80% (v/v) Methanol (B129727)

-

Centrifuge

-

Syringe filters (0.22 µm)

-

HPLC vials

-

HPLC-MS system with a C18 column

Procedure:

-

Harvest fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.

-

Add 1 mL of 80% methanol to the tube.

-

Vortex vigorously for 1 minute and then sonicate for 30 minutes in a water bath.

-

Centrifuge the extract at 13,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

Analyze the sample using an HPLC-MS system.

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient from 5% to 95% B over 20-30 minutes.

-

Flow Rate: 0.3 mL/min.

-

MS Detection: Use electrospray ionization (ESI) in both positive and negative ion modes. For targeted quantification, use Multiple Reaction Monitoring (MRM) with precursor and product ion pairs determined from authentic standards of this compound and its precursors.

-

-

Quantify this compound and other lignans (B1203133) by comparing the peak areas to a standard curve generated with authentic compounds.

Heterologous Expression and Enzyme Assay of a Putative Cytochrome P450

This protocol describes the heterologous expression of a candidate CYP81Q-like gene in yeast (Saccharomyces cerevisiae) and a subsequent in vitro enzyme assay to test its activity in methylenedioxy bridge formation.[4]

Materials:

-

Yeast expression vector (e.g., pYES-DEST52)

-

Competent S. cerevisiae cells (e.g., WAT11)

-

Yeast transformation reagents

-

Selective yeast growth media (SD-Ura)

-

Induction medium (SG-Ura with galactose)

-

Yeast microsome isolation buffer

-

Ultracentrifuge

-

Substrate: (+)-Pinoresinol

-

NADPH

-

Enzyme reaction buffer (e.g., 50 mM potassium phosphate, pH 7.5)

-

Ethyl acetate (B1210297)

-

HPLC-MS system

Procedure:

-

Gene Cloning and Yeast Transformation:

-

Clone the full-length coding sequence of the candidate CYP81Q-like gene into the yeast expression vector.

-

Transform the resulting plasmid into competent S. cerevisiae cells using the lithium acetate method.

-

Select positive transformants on SD-Ura plates.

-

-

Protein Expression:

-

Inoculate a starter culture of the transformed yeast in SD-Ura medium and grow overnight.

-

Inoculate a larger volume of SG-Ura induction medium with the starter culture and grow for 24-48 hours to induce protein expression.

-

-

Microsome Isolation:

-

Harvest the yeast cells by centrifugation.

-

Resuspend the cell pellet in microsome isolation buffer and disrupt the cells using glass beads or a French press.

-

Perform a series of centrifugations to pellet cell debris, and then ultracentrifuge the supernatant at 100,000 x g to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in reaction buffer.

-

-

Enzyme Assay:

-

Set up the enzyme reaction in a final volume of 100 µL containing:

-

50 µL of microsomal suspension

-

100 µM (+)-Pinoresinol (substrate)

-

1 mM NADPH (cofactor)

-

Reaction buffer to 100 µL

-

-

Incubate the reaction at 30°C for 1-2 hours.

-

Stop the reaction by adding 200 µL of ethyl acetate and vortexing.

-

-

Product Analysis:

-

Centrifuge to separate the phases and transfer the upper ethyl acetate layer to a new tube.

-

Evaporate the ethyl acetate under a stream of nitrogen.

-

Resuspend the residue in methanol and analyze by HPLC-MS to identify the formation of (+)-piperitol or other products with methylenedioxy bridges.

-

Gene Silencing to Validate Gene Function in Planta

Virus-Induced Gene Silencing (VIGS) can be used to transiently knockdown the expression of a candidate gene in plants to observe the effect on this compound accumulation.[5]

Materials:

-

Tobacco Rattle Virus (TRV)-based VIGS vectors (pTRV1 and pTRV2)

-

Agrobacterium tumefaciens strain GV3101

-

Plant species that produces this compound and is amenable to VIGS (e.g., Nicotiana benthamiana if it can be engineered to produce the pathway, or the native plant if a protocol exists)

-

Agroinfiltration buffer

-

Syringes

Procedure:

-

Vector Construction:

-

Clone a 200-400 bp fragment of the target gene (e.g., the candidate CYP81Q-like gene) into the pTRV2 vector.

-

-

Agrobacterium Transformation:

-

Transform the pTRV2-gene construct and the pTRV1 vector separately into A. tumefaciens.

-

-

Agroinfiltration:

-

Grow cultures of Agrobacterium containing pTRV1 and pTRV2-gene.

-

Resuspend the bacterial cells in agroinfiltration buffer to an OD600 of 1.0.

-

Mix the pTRV1 and pTRV2-gene cultures in a 1:1 ratio.

-

Infiltrate the underside of the leaves of 3-4 week old plants using a needleless syringe.

-

-

Analysis:

-

After 2-3 weeks, observe the plants for any visible phenotype.

-

Harvest tissues from the silenced plants (and control plants infiltrated with an empty pTRV2 vector).

-

Perform lignan extraction and quantification as described in Protocol 1 to determine if the level of this compound is reduced.

-

Perform qRT-PCR on RNA extracted from the silenced tissues to confirm the knockdown of the target gene's expression.

-

Mandatory Visualizations

Experimental Workflow for Lignan Analysis

Caption: General experimental workflow for lignan extraction and analysis.

Logical Workflow for Gene Function Validation

Caption: Workflow for validating the function of a candidate biosynthetic gene.

Conclusion

The proposed biosynthetic pathway for this compound provides a robust framework for future research aimed at its complete elucidation. The experimental protocols detailed in this guide offer practical approaches for identifying and characterizing the enzymes involved, as well as for quantifying the metabolites of interest. Through a combination of analytical chemistry, molecular biology, and biochemistry, the mysteries of this compound biosynthesis can be unraveled, paving the way for its sustainable production and further pharmacological investigation.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Essences in Metabolic Engineering of Lignan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Investigation and Expression of the Secoisolariciresinol Dehydrogenase Gene Involved in Podophyllotoxin Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Virus-induced multiple gene silencing to study redundant metabolic pathways in plants: silencing the starch degradation pathway in Nicotiana benthamiana - PubMed [pubmed.ncbi.nlm.nih.gov]

The Putative Biosynthesis Pathway of Epiaschantin in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epiaschantin, a furofuran lignan (B3055560), belongs to a diverse class of plant secondary metabolites with significant pharmacological potential. Understanding its biosynthesis is crucial for metabolic engineering efforts to enhance its production in plants or for developing biocatalytic systems for its synthesis. This technical guide provides an in-depth overview of the putative biosynthetic pathway of this compound, drawing upon the established knowledge of lignan biosynthesis in plants. While the complete pathway for this compound has not been fully elucidated, this document synthesizes available data on related lignan pathways to propose a scientifically grounded hypothetical route. Detailed experimental protocols and visual representations of the pathways and workflows are provided to facilitate further research in this area.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound is believed to originate from the general phenylpropanoid pathway, starting with the amino acid L-phenylalanine. The core of the lignan skeleton is formed through the oxidative coupling of two coniferyl alcohol units, a process meticulously controlled by dirigent proteins to establish the specific stereochemistry of the resulting lignan. Subsequent modifications, including the formation of methylenedioxy bridges, are catalyzed by cytochrome P450 enzymes.

Pathway Overview

The proposed pathway can be divided into three main stages:

-

Phenylpropanoid Pathway: Synthesis of the monolignol precursor, coniferyl alcohol, from L-phenylalanine.

-

Furofuran Lignan Core Formation: Dimerization of coniferyl alcohol to form (+)-pinoresinol.

-

Tailoring Steps: Modification of the pinoresinol (B1678388) core to yield this compound.

The key enzymatic steps leading to this compound are detailed below.

Diagram of the Putative this compound Biosynthesis Pathway

Caption: Putative biosynthesis pathway of this compound from L-phenylalanine.

Quantitative Data

Quantitative data for the specific enzymes involved in this compound biosynthesis are currently unavailable. However, data from homologous enzymes in related lignan pathways can provide valuable benchmarks for future research. The following table summarizes kinetic parameters for key enzyme families involved in the proposed pathway.

| Enzyme Family | Enzyme Example | Substrate | Km (µM) | kcat (s⁻¹) | Source Organism | Reference |

| Pinoresinol-Lariciresinol Reductase (PLR) | PLR-LU1 | (-)-Pinoresinol | 1.5 | 0.25 | Linum usitatissimum | [1] |

| Cytochrome P450 (CYP81Q) | CYP81Q1 | (+)-Pinoresinol | 2.3 | - | Sesamum indicum | [2] |

| Secoisolariciresinol Dehydrogenase (SDH) | SDH | Secoisolariciresinol | 25 | - | Podophyllum peltatum | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments required to investigate the proposed this compound biosynthesis pathway.

Lignan Extraction and Quantification from Plant Material

This protocol describes the extraction and quantitative analysis of this compound and its putative precursors from plant tissues using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Materials:

-

Plant tissue (e.g., leaves, stems, roots)

-

Liquid nitrogen

-

Mortar and pestle

-

80% (v/v) Methanol (B129727)

-

Centrifuge

-

Syringe filters (0.22 µm)

-

HPLC vials

-

HPLC-MS system with a C18 column

Procedure:

-

Harvest fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.

-

Add 1 mL of 80% methanol to the tube.

-

Vortex vigorously for 1 minute and then sonicate for 30 minutes in a water bath.

-

Centrifuge the extract at 13,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

Analyze the sample using an HPLC-MS system.

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient from 5% to 95% B over 20-30 minutes.

-

Flow Rate: 0.3 mL/min.

-

MS Detection: Use electrospray ionization (ESI) in both positive and negative ion modes. For targeted quantification, use Multiple Reaction Monitoring (MRM) with precursor and product ion pairs determined from authentic standards of this compound and its precursors.

-

-

Quantify this compound and other lignans (B1203133) by comparing the peak areas to a standard curve generated with authentic compounds.

Heterologous Expression and Enzyme Assay of a Putative Cytochrome P450

This protocol describes the heterologous expression of a candidate CYP81Q-like gene in yeast (Saccharomyces cerevisiae) and a subsequent in vitro enzyme assay to test its activity in methylenedioxy bridge formation.[4]

Materials:

-

Yeast expression vector (e.g., pYES-DEST52)

-

Competent S. cerevisiae cells (e.g., WAT11)

-

Yeast transformation reagents

-

Selective yeast growth media (SD-Ura)

-

Induction medium (SG-Ura with galactose)

-

Yeast microsome isolation buffer

-

Ultracentrifuge

-

Substrate: (+)-Pinoresinol

-

NADPH

-

Enzyme reaction buffer (e.g., 50 mM potassium phosphate, pH 7.5)

-

Ethyl acetate (B1210297)

-

HPLC-MS system

Procedure:

-

Gene Cloning and Yeast Transformation:

-

Clone the full-length coding sequence of the candidate CYP81Q-like gene into the yeast expression vector.

-

Transform the resulting plasmid into competent S. cerevisiae cells using the lithium acetate method.

-

Select positive transformants on SD-Ura plates.

-

-

Protein Expression:

-

Inoculate a starter culture of the transformed yeast in SD-Ura medium and grow overnight.

-

Inoculate a larger volume of SG-Ura induction medium with the starter culture and grow for 24-48 hours to induce protein expression.

-

-

Microsome Isolation:

-

Harvest the yeast cells by centrifugation.

-

Resuspend the cell pellet in microsome isolation buffer and disrupt the cells using glass beads or a French press.

-

Perform a series of centrifugations to pellet cell debris, and then ultracentrifuge the supernatant at 100,000 x g to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in reaction buffer.

-

-

Enzyme Assay:

-

Set up the enzyme reaction in a final volume of 100 µL containing:

-

50 µL of microsomal suspension

-

100 µM (+)-Pinoresinol (substrate)

-

1 mM NADPH (cofactor)

-

Reaction buffer to 100 µL

-

-

Incubate the reaction at 30°C for 1-2 hours.

-

Stop the reaction by adding 200 µL of ethyl acetate and vortexing.

-

-

Product Analysis:

-

Centrifuge to separate the phases and transfer the upper ethyl acetate layer to a new tube.

-

Evaporate the ethyl acetate under a stream of nitrogen.

-

Resuspend the residue in methanol and analyze by HPLC-MS to identify the formation of (+)-piperitol or other products with methylenedioxy bridges.

-

Gene Silencing to Validate Gene Function in Planta

Virus-Induced Gene Silencing (VIGS) can be used to transiently knockdown the expression of a candidate gene in plants to observe the effect on this compound accumulation.[5]

Materials:

-

Tobacco Rattle Virus (TRV)-based VIGS vectors (pTRV1 and pTRV2)

-

Agrobacterium tumefaciens strain GV3101

-

Plant species that produces this compound and is amenable to VIGS (e.g., Nicotiana benthamiana if it can be engineered to produce the pathway, or the native plant if a protocol exists)

-

Agroinfiltration buffer

-

Syringes

Procedure:

-

Vector Construction:

-

Clone a 200-400 bp fragment of the target gene (e.g., the candidate CYP81Q-like gene) into the pTRV2 vector.

-

-

Agrobacterium Transformation:

-

Transform the pTRV2-gene construct and the pTRV1 vector separately into A. tumefaciens.

-

-

Agroinfiltration:

-

Grow cultures of Agrobacterium containing pTRV1 and pTRV2-gene.

-

Resuspend the bacterial cells in agroinfiltration buffer to an OD600 of 1.0.

-

Mix the pTRV1 and pTRV2-gene cultures in a 1:1 ratio.

-

Infiltrate the underside of the leaves of 3-4 week old plants using a needleless syringe.

-

-

Analysis:

-

After 2-3 weeks, observe the plants for any visible phenotype.

-

Harvest tissues from the silenced plants (and control plants infiltrated with an empty pTRV2 vector).

-

Perform lignan extraction and quantification as described in Protocol 1 to determine if the level of this compound is reduced.

-

Perform qRT-PCR on RNA extracted from the silenced tissues to confirm the knockdown of the target gene's expression.

-

Mandatory Visualizations

Experimental Workflow for Lignan Analysis

Caption: General experimental workflow for lignan extraction and analysis.

Logical Workflow for Gene Function Validation

Caption: Workflow for validating the function of a candidate biosynthetic gene.

Conclusion

The proposed biosynthetic pathway for this compound provides a robust framework for future research aimed at its complete elucidation. The experimental protocols detailed in this guide offer practical approaches for identifying and characterizing the enzymes involved, as well as for quantifying the metabolites of interest. Through a combination of analytical chemistry, molecular biology, and biochemistry, the mysteries of this compound biosynthesis can be unraveled, paving the way for its sustainable production and further pharmacological investigation.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Essences in Metabolic Engineering of Lignan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Investigation and Expression of the Secoisolariciresinol Dehydrogenase Gene Involved in Podophyllotoxin Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Virus-induced multiple gene silencing to study redundant metabolic pathways in plants: silencing the starch degradation pathway in Nicotiana benthamiana - PubMed [pubmed.ncbi.nlm.nih.gov]

The Putative Biosynthesis Pathway of Epiaschantin in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epiaschantin, a furofuran lignan, belongs to a diverse class of plant secondary metabolites with significant pharmacological potential. Understanding its biosynthesis is crucial for metabolic engineering efforts to enhance its production in plants or for developing biocatalytic systems for its synthesis. This technical guide provides an in-depth overview of the putative biosynthetic pathway of this compound, drawing upon the established knowledge of lignan biosynthesis in plants. While the complete pathway for this compound has not been fully elucidated, this document synthesizes available data on related lignan pathways to propose a scientifically grounded hypothetical route. Detailed experimental protocols and visual representations of the pathways and workflows are provided to facilitate further research in this area.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound is believed to originate from the general phenylpropanoid pathway, starting with the amino acid L-phenylalanine. The core of the lignan skeleton is formed through the oxidative coupling of two coniferyl alcohol units, a process meticulously controlled by dirigent proteins to establish the specific stereochemistry of the resulting lignan. Subsequent modifications, including the formation of methylenedioxy bridges, are catalyzed by cytochrome P450 enzymes.

Pathway Overview

The proposed pathway can be divided into three main stages:

-

Phenylpropanoid Pathway: Synthesis of the monolignol precursor, coniferyl alcohol, from L-phenylalanine.

-

Furofuran Lignan Core Formation: Dimerization of coniferyl alcohol to form (+)-pinoresinol.

-

Tailoring Steps: Modification of the pinoresinol core to yield this compound.

The key enzymatic steps leading to this compound are detailed below.

Diagram of the Putative this compound Biosynthesis Pathway

Caption: Putative biosynthesis pathway of this compound from L-phenylalanine.

Quantitative Data

Quantitative data for the specific enzymes involved in this compound biosynthesis are currently unavailable. However, data from homologous enzymes in related lignan pathways can provide valuable benchmarks for future research. The following table summarizes kinetic parameters for key enzyme families involved in the proposed pathway.

| Enzyme Family | Enzyme Example | Substrate | Km (µM) | kcat (s⁻¹) | Source Organism | Reference |

| Pinoresinol-Lariciresinol Reductase (PLR) | PLR-LU1 | (-)-Pinoresinol | 1.5 | 0.25 | Linum usitatissimum | [1] |

| Cytochrome P450 (CYP81Q) | CYP81Q1 | (+)-Pinoresinol | 2.3 | - | Sesamum indicum | [2] |

| Secoisolariciresinol Dehydrogenase (SDH) | SDH | Secoisolariciresinol | 25 | - | Podophyllum peltatum | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments required to investigate the proposed this compound biosynthesis pathway.

Lignan Extraction and Quantification from Plant Material

This protocol describes the extraction and quantitative analysis of this compound and its putative precursors from plant tissues using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Materials:

-

Plant tissue (e.g., leaves, stems, roots)

-

Liquid nitrogen

-

Mortar and pestle

-

80% (v/v) Methanol

-

Centrifuge

-

Syringe filters (0.22 µm)

-

HPLC vials

-

HPLC-MS system with a C18 column

Procedure:

-

Harvest fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.

-

Add 1 mL of 80% methanol to the tube.

-

Vortex vigorously for 1 minute and then sonicate for 30 minutes in a water bath.

-

Centrifuge the extract at 13,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

Analyze the sample using an HPLC-MS system.

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient from 5% to 95% B over 20-30 minutes.

-

Flow Rate: 0.3 mL/min.

-

MS Detection: Use electrospray ionization (ESI) in both positive and negative ion modes. For targeted quantification, use Multiple Reaction Monitoring (MRM) with precursor and product ion pairs determined from authentic standards of this compound and its precursors.

-

-

Quantify this compound and other lignans by comparing the peak areas to a standard curve generated with authentic compounds.

Heterologous Expression and Enzyme Assay of a Putative Cytochrome P450

This protocol describes the heterologous expression of a candidate CYP81Q-like gene in yeast (Saccharomyces cerevisiae) and a subsequent in vitro enzyme assay to test its activity in methylenedioxy bridge formation.[4]

Materials:

-

Yeast expression vector (e.g., pYES-DEST52)

-

Competent S. cerevisiae cells (e.g., WAT11)

-

Yeast transformation reagents

-

Selective yeast growth media (SD-Ura)

-

Induction medium (SG-Ura with galactose)

-

Yeast microsome isolation buffer

-

Ultracentrifuge

-

Substrate: (+)-Pinoresinol

-

NADPH

-

Enzyme reaction buffer (e.g., 50 mM potassium phosphate, pH 7.5)

-

Ethyl acetate

-

HPLC-MS system

Procedure:

-

Gene Cloning and Yeast Transformation:

-

Clone the full-length coding sequence of the candidate CYP81Q-like gene into the yeast expression vector.

-

Transform the resulting plasmid into competent S. cerevisiae cells using the lithium acetate method.

-

Select positive transformants on SD-Ura plates.

-

-

Protein Expression:

-

Inoculate a starter culture of the transformed yeast in SD-Ura medium and grow overnight.

-

Inoculate a larger volume of SG-Ura induction medium with the starter culture and grow for 24-48 hours to induce protein expression.

-

-

Microsome Isolation:

-

Harvest the yeast cells by centrifugation.

-

Resuspend the cell pellet in microsome isolation buffer and disrupt the cells using glass beads or a French press.

-

Perform a series of centrifugations to pellet cell debris, and then ultracentrifuge the supernatant at 100,000 x g to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in reaction buffer.

-

-

Enzyme Assay:

-

Set up the enzyme reaction in a final volume of 100 µL containing:

-

50 µL of microsomal suspension

-

100 µM (+)-Pinoresinol (substrate)

-

1 mM NADPH (cofactor)

-

Reaction buffer to 100 µL

-

-

Incubate the reaction at 30°C for 1-2 hours.

-

Stop the reaction by adding 200 µL of ethyl acetate and vortexing.

-

-

Product Analysis:

-

Centrifuge to separate the phases and transfer the upper ethyl acetate layer to a new tube.

-

Evaporate the ethyl acetate under a stream of nitrogen.

-

Resuspend the residue in methanol and analyze by HPLC-MS to identify the formation of (+)-piperitol or other products with methylenedioxy bridges.

-

Gene Silencing to Validate Gene Function in Planta

Virus-Induced Gene Silencing (VIGS) can be used to transiently knockdown the expression of a candidate gene in plants to observe the effect on this compound accumulation.[5]

Materials:

-

Tobacco Rattle Virus (TRV)-based VIGS vectors (pTRV1 and pTRV2)

-

Agrobacterium tumefaciens strain GV3101

-

Plant species that produces this compound and is amenable to VIGS (e.g., Nicotiana benthamiana if it can be engineered to produce the pathway, or the native plant if a protocol exists)

-

Agroinfiltration buffer

-

Syringes

Procedure:

-

Vector Construction:

-

Clone a 200-400 bp fragment of the target gene (e.g., the candidate CYP81Q-like gene) into the pTRV2 vector.

-

-

Agrobacterium Transformation:

-

Transform the pTRV2-gene construct and the pTRV1 vector separately into A. tumefaciens.

-

-

Agroinfiltration:

-

Grow cultures of Agrobacterium containing pTRV1 and pTRV2-gene.

-

Resuspend the bacterial cells in agroinfiltration buffer to an OD600 of 1.0.

-

Mix the pTRV1 and pTRV2-gene cultures in a 1:1 ratio.

-

Infiltrate the underside of the leaves of 3-4 week old plants using a needleless syringe.

-

-

Analysis:

-

After 2-3 weeks, observe the plants for any visible phenotype.

-

Harvest tissues from the silenced plants (and control plants infiltrated with an empty pTRV2 vector).

-

Perform lignan extraction and quantification as described in Protocol 1 to determine if the level of this compound is reduced.

-

Perform qRT-PCR on RNA extracted from the silenced tissues to confirm the knockdown of the target gene's expression.

-

Mandatory Visualizations

Experimental Workflow for Lignan Analysis

Caption: General experimental workflow for lignan extraction and analysis.

Logical Workflow for Gene Function Validation

Caption: Workflow for validating the function of a candidate biosynthetic gene.

Conclusion

The proposed biosynthetic pathway for this compound provides a robust framework for future research aimed at its complete elucidation. The experimental protocols detailed in this guide offer practical approaches for identifying and characterizing the enzymes involved, as well as for quantifying the metabolites of interest. Through a combination of analytical chemistry, molecular biology, and biochemistry, the mysteries of this compound biosynthesis can be unraveled, paving the way for its sustainable production and further pharmacological investigation.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Essences in Metabolic Engineering of Lignan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Investigation and Expression of the Secoisolariciresinol Dehydrogenase Gene Involved in Podophyllotoxin Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Virus-induced multiple gene silencing to study redundant metabolic pathways in plants: silencing the starch degradation pathway in Nicotiana benthamiana - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Epiaschantin: Properties, Protocols, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epiaschantin is a lignan (B3055560), a class of secondary metabolites found in plants, that has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its isolation and analysis, and an exploration of its role in cellular signaling pathways, particularly in the context of its antiproliferative and cytotoxic effects. All quantitative data is presented in structured tables for ease of reference, and key experimental workflows and signaling pathways are visualized using diagrams.

Physical and Chemical Properties

This compound is a white to off-white powder. Its core chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C22H24O7 | [1] |

| Molecular Weight | 400.43 g/mol | [1] |

| Melting Point | Not available | |

| Boiling Point (Predicted) | 525.8 ± 50.0 °C | |

| Solubility | Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate (B1210297), DMSO, Acetone. Insoluble in water at room temperature. | |

| Source | Trunk barks of Hernandia nymphaeifolia |

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy